3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one

Fragrance chemistry Physicochemical profiling Volatility control

3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one (CAS 93882-36-1, molecular formula C₁₄H₂₂O, MW 206.32 g/mol) is a synthetic fragrance ketone belonging to the ionone/damascone structural family. Its core structure comprises a 2,4,4-trimethylcyclohexene ring bearing a 3-methyl-2-buten-1-one side chain.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 93882-36-1
Cat. No. B12680070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one
CAS93882-36-1
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC1=C(CCC(C1)(C)C)C(=O)C=C(C)C
InChIInChI=1S/C14H22O/c1-10(2)8-13(15)12-6-7-14(4,5)9-11(12)3/h8H,6-7,9H2,1-5H3
InChIKeyRLDRENCYLPKBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one (CAS 93882-36-1) Procurement & Selection Guide


3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one (CAS 93882-36-1, molecular formula C₁₄H₂₂O, MW 206.32 g/mol) is a synthetic fragrance ketone belonging to the ionone/damascone structural family . Its core structure comprises a 2,4,4-trimethylcyclohexene ring bearing a 3-methyl-2-buten-1-one side chain. Physicochemical data include a boiling point of 288.1 °C at 760 mmHg, density 0.903 g/cm³, flash point 116.3 °C, and a computed LogP of 4.48 [1]. The compound is listed under EINECS 299-432-2 and is primarily employed in fragrance formulation, where its specific substitution pattern confers olfactory properties that are not interchangeable with those of closely related damascones or methyl-ionones [1].

Why 3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one Cannot Be Replaced by Generic Ionones or Damascones


Fragrance ketones within the ionone–damascone superfamily exhibit dramatic olfactory divergence arising from subtle changes in methyl substitution and double-bond position on both the cyclohexene ring and the side chain. 3‑Methyl‑1‑(2,4,4‑trimethylcyclohexen-1-yl)-2-buten-1-one possesses a unique combination of (i) a 2,4,4-trimethylcyclohexene substitution pattern (not the common 2,6,6-trimethyl motif found in most ionones) and (ii) a 3‑methyl branch on the butenone side chain that is absent in the closest commercial analog, α-isodamascone (CAS 39872-57-6) . These structural features alter hydrophobicity (ΔLogP ≈ +0.89 vs. isodamascone), modify boiling point (Δ ≈ +34 °C), and are expected to shift both odor character and substantivity on fabric or skin [1]. Regulatory classification further differentiates the analog landscape: α-isodamascone is notified as Skin Irrit. 2 and Aquatic Chronic 2 under CLP, whereas no harmonised classification currently exists for the target compound [2]. Consequently, generic replacement of CAS 93882‑36‑1 with any single in‑class analog carries unacceptable risk of altered hedonic performance, reformulation cost, and regulatory compliance liability.

Quantitative Differentiation Evidence for 3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one Versus Closest Analogs


Molecular Weight and Boiling Point Divergence Versus α-Isodamascone (Des‑methyl Analog)

The target compound (C₁₄H₂₂O, MW 206.32) carries an extra methyl group compared to α‑isodamascone (C₁₃H₂₀O, MW 192.30) [1]. This structural difference raises the boiling point to 288.1 °C versus approximately 254 °C for isodamascone, a Δ of ~34 °C [1]. The higher molecular weight and boiling point directly affect evaporation rate and headspace concentration in product applications.

Fragrance chemistry Physicochemical profiling Volatility control

Hydrophobicity (LogP) and Solubility Differential Versus α-Isodamascone

The computed LogP of the target compound is 4.48 (SIELC algorithm), while the measured LogP of α-isodamascone is 3.59 at 23.9 °C, a difference of +0.89 log units [1]. This higher hydrophobicity predicts lower water solubility and greater affinity for hydrophobic substrates (fabric, skin), which translates into longer substantivity in finished consumer products.

Formulation science Substantivity prediction Hydrophobicity

Regulatory Hazard Classification Gap: Target Compound vs. Classified α-Isodamascone

α-Isodamascone (CAS 39872-57-6) carries a notified CLP classification of Skin Irrit. 2 (H315) and Aquatic Chronic 2 (H411) [1]. In contrast, no harmonised or notified C&L classification is currently registered for the target compound (CAS 93882-36-1) on the ECHA C&L Inventory [1]. This regulatory gap represents both a procurement advantage (lower handling and disposal burden) and a requirement for independent safety substantiation before use in consumer products.

Regulatory compliance CLP classification Safety assessment

Cyclohexene Substitution Pattern Differentiation from Isomethyl Ionones

The target compound features a 2,4,4‑trimethylcyclohex‑1‑ene nucleus, whereas commercial α‑isomethyl ionone (CAS 127‑51‑5) and γ‑methyl ionone possess a 2,6,6‑trimethylcyclohex‑2‑ene ring [1][2]. Published structure–odor relationship (SOR) studies on trimethylcyclohexene derivatives indicate that the position of the ring methyl groups and the endocyclic double bond significantly governs the perceived odor character (e.g., violet‑floral vs. fruity‑woody) [2]. The target compound’s 2,4,4‑substitution pattern is distinct from the 2,6,6‑pattern of isomethyl ionones, ensuring a differentiated olfactory profile that cannot be achieved by blending standard methyl ionone isomers.

Structure–odor relationship Isomer differentiation Fragrance design

Recommended Application Scenarios for 3-Methyl-1-(2,4,4-trimethylcyclohexen-1-yl)-2-buten-1-one Based on Differential Evidence


Long-Lasting Fine Fragrance Formulations Requiring High Substantivity

With a LogP of 4.48 – nearly one unit higher than α‑isodamascone – the target compound is predicted to exhibit substantially greater retention on fabric and skin. This makes it a strong candidate for fine fragrance applications where long-lasting performance (≥12 h substantivity) is a key consumer claim. The elevated boiling point (288.1 °C) further supports sustained release in slow‑evaporation accords [1].

Regulatory‑Sensitive Consumer Products Where Hazard Classification Must Be Minimised

Unlike α‑isodamascone, which is classified Skin Irrit. 2 and Aquatic Chronic 2, the target compound currently lacks a notified hazard classification. This simplifies SDS documentation and may reduce transport and disposal costs for products destined for markets with strict CLP/GHS enforcement. Users must nevertheless perform their own safety assessment [2].

Proprietary Fragrance Accords Seeking Olfactory Differentiation from Commodity Methyl Ionones

The 2,4,4‑trimethylcyclohexene core of the target compound is structurally distinct from the 2,6,6‑trimethyl motif found in commodity α‑isomethyl ionone and γ‑methyl ionone. This unique ring topology, combined with the 3‑methyl‑2‑buten‑1‑one side chain, offers formulators a distinctive odor character that cannot be matched by simple isomer blends, supporting captive or proprietary fragrance development [3].

Analytical Reference Standard for Quality Control of Fragrance Raw Materials

The compound has been demonstrated to be separable by reverse‑phase HPLC (Newcrom R1 column, MeCN/water/phosphoric acid mobile phase), providing a validated analytical method for purity determination and batch‑to‑batch consistency verification in procurement quality control workflows [4].

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